3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-ethoxy-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIWZZZNHYZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253693 | |
| Record name | 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-97-9 | |
| Record name | 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Frontier of Drug Discovery: A Technical Guide to the Synthesis and Evaluation of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide delineates a strategic approach to the synthesis, characterization, and potential therapeutic application of the novel compound, 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid . As of the time of this publication, a dedicated CAS number for this specific molecule has not been identified in major chemical registries, suggesting its status as a novel compound ripe for investigation. This document serves as both a technical manual and a strategic blueprint for researchers venturing into the synthesis and evaluation of this and other new chemical entities.
Introduction to the Target Molecule: A Cinnamic Acid Derivative of Interest
Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and demonstrating a wide array of pharmacological activities.[1][2] These activities include antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of cinnamic acid derivatives is often dictated by the nature and position of substituents on the phenyl ring.[1] The subject of this guide, this compound, combines the core cinnamic acid scaffold with an ethoxy and a methoxy group, functional moieties known to influence pharmacokinetic and pharmacodynamic properties. The absence of a registered CAS number underscores the pioneering nature of investigating this particular substitution pattern.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Note: These properties are predicted based on the chemical structure and may vary upon empirical determination.
Proposed Synthetic Pathway: A Rational Approach to Novel Compound Generation
The synthesis of cinnamic acids and their derivatives can be achieved through several established organic reactions.[5] For the synthesis of this compound, a Knoevenagel condensation reaction presents a logical and efficient route. This approach involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Proposed Synthesis Workflow
The following diagram outlines the proposed synthetic workflow for this compound.
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
An In-depth Technical Guide to (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of organic compounds that have garnered significant interest in the scientific community due to their wide-ranging biological activities and applications in pharmaceuticals, cosmetics, and materials science.[1][2] This document will delve into the precise nomenclature, physicochemical properties, a detailed synthetic protocol, and the prospective applications of this specific molecule, grounded in the established activities of structurally related compounds.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the topic compound is (E)-3-(4-Ethoxy-2-methoxyphenyl)prop-2-enoic acid . This nomenclature is derived from the core structure of prop-2-enoic acid (acrylic acid). The phenyl ring, substituted with an ethoxy group at the 4th position and a methoxy group at the 2nd position, is attached to the 3rd carbon of the propenoic acid chain. The (E)-` designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the carboxylic acid group are on opposite sides (trans configuration), which is generally the more stable isomer.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis of (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid
The synthesis of substituted cinnamic acids is well-established in organic chemistry. The Knoevenagel condensation, particularly the Doebner modification, is a highly effective method for this transformation. [1, 4] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. [7]
The proposed synthesis for (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid involves the reaction of 4-ethoxy-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine, often with a catalytic amount of piperidine. [1, 21]
Synthetic Workflow
Caption: Synthetic workflow for (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid via Knoevenagel condensation.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxy-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
-
Solvent and Catalyst Addition: Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.1 equivalents). [1]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid.
Potential Applications in Drug Development
Cinnamic acid derivatives with methoxy and ethoxy substitutions on the phenyl ring have demonstrated a wide array of pharmacological activities. [2, 8, 13] This suggests that (E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid is a promising candidate for further investigation in several therapeutic areas.
-
Antimicrobial Activity: Many methoxylated derivatives of cinnamic acid exhibit significant antimicrobial properties. [2, 8] They are thought to act by disrupting microbial cell membranes and inhibiting essential enzymes. [23] The subject molecule could be evaluated for its efficacy against various pathogenic bacteria and fungi.
-
Anticancer Potential: Cinnamic acid derivatives have been reported to possess anticancer effects against a range of cancer cell lines. [9, 17] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature often utilized in the design of anticancer drugs. [9]
-
Anti-inflammatory and Antioxidant Effects: Substituted cinnamic acids are known to have anti-inflammatory and antioxidant properties. [17, 23] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. [23]
-
Other Therapeutic Areas: Research has also pointed towards the potential of cinnamic acid derivatives in managing diabetes and neurological disorders. [17]
The specific combination of ethoxy and methoxy groups at the 4- and 2-positions of the phenyl ring in the target molecule may confer unique biological activities and an improved pharmacokinetic profile compared to other derivatives.
Safety and Handling
The starting material, 4-ethoxy-2-methoxybenzaldehyde, and the related compound 4-ethoxy-3-methoxybenzaldehyde are known to cause skin and eye irritation and may cause respiratory irritation. [14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All experimental procedures should be conducted in a well-ventilated fume hood.
Conclusion
(E)-3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid is a cinnamic acid derivative with significant potential for applications in drug discovery and development. Its synthesis via the Knoevenagel condensation is straightforward, allowing for its accessibility for further research. Based on the known biological activities of structurally similar compounds, it is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
-
Rani, P., Srivastava, V. K., & Kumar, A. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4212-4217. Available at: [Link]
-
Gajda, M., & Tuszynski, T. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Ligandbook. (2016). (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
MDPI. (n.d.). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. Available at: [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. S., Oh, C.-H., & Abdel-Maksoud, M. S. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4668. Available at: [Link]
-
Zhao, L., Tu, Y., & Guo, Y. (2016). Synthesis of Cinnamic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. Atlantis Press. Available at: [Link]
-
PubChemLite. (n.d.). 3-(3-ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. Available at: [Link]
-
ResearchGate. (2025). (PDF) Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Available at: [Link]
-
PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Available at: [Link]
-
Prahasiwi, M. S., Indriyanti, E., & Purwaningsih, Y. (2025). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. AIP Conference Proceedings. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5393. Available at: [Link]
-
PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Available at: [Link]
-
YouTube. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. Available at: [Link]
-
Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Available at: [Link]
-
Phyto4Health. (n.d.). 3-(3,4-Dihydroxyphenyl)Prop-2-Enoic Acid. Available at: [Link]
Sources
"3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid" synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid
Introduction
This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a significant class of compounds found widely in the plant kingdom and are precursors to a vast array of natural products, including flavonoids, lignans, and coumarins.[1] Due to their α,β-unsaturated carboxylic acid structure, they serve as versatile building blocks in organic synthesis and are key intermediates in the development of pharmaceuticals, cosmetics, and polymers.[2][3] The biological activities of cinnamic acid derivatives are diverse, encompassing antioxidant, antibacterial, and anticancer properties, which makes their efficient synthesis a topic of considerable interest for researchers in drug discovery and materials science.[3]
This guide provides a detailed examination of the core precursors required for the synthesis of this compound. It focuses on the most logical and industrially scalable synthetic strategies, explaining the causality behind experimental choices and providing validated protocols for key transformations. The primary synthetic pathway discussed is the Knoevenagel condensation, a robust and high-yielding method for forming the requisite carbon-carbon double bond.[1][2]
Core Synthetic Strategy: The Knoevenagel-Doebner Condensation
The construction of the 2-propenoic acid side chain on the aromatic ring is most effectively achieved through a condensation reaction. Among the various methods available for synthesizing cinnamic acids, the Knoevenagel condensation, particularly the Doebner modification, stands out for its efficiency and operational simplicity.[4][5] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine.[2][5] A key advantage of using malonic acid in this context is that the condensation is typically followed by a spontaneous decarboxylation, directly yielding the desired cinnamic acid derivative in a single synthetic step.[5][6]
The general mechanism involves three key stages:
-
Deprotonation: The base catalyst deprotonates the active methylene compound (malonic acid) to generate a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Dehydration & Decarboxylation: Subsequent proton transfer and elimination of a water molecule yield an unsaturated intermediate, which then loses carbon dioxide to form the final α,β-unsaturated carboxylic acid.[2][5]
Caption: General workflow of the Knoevenagel-Doebner condensation.
Based on this strategy, the two primary precursors for the synthesis of this compound are:
-
4-Ethoxy-2-methoxybenzaldehyde (The aromatic aldehyde component)
-
Malonic Acid (The active methylene component)
Precursor I: Synthesis of 4-Ethoxy-2-methoxybenzaldehyde
This substituted benzaldehyde is not a common commercially available starting material and typically requires synthesis. A logical and efficient approach is the ethylation of its corresponding phenolic precursor, 2-hydroxy-4-methoxybenzaldehyde , via the Williamson ether synthesis.[7][8]
Starting Material: 2-Hydroxy-4-methoxybenzaldehyde
This compound, an isomer of vanillin, serves as the foundational building block.[9] It is a known flavoring agent and is found in the roots of various medicinal plants.[9] Its availability or synthesis is the first step in the overall pathway.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 41-43 °C |
| CAS Number | 673-22-3 |
Synthetic Transformation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an SN2 nucleophilic substitution mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[7][10] In this specific application, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the desired ethoxy group.[8][11]
The choice of a primary alkyl halide (ethyl bromide) is critical, as the SN2 mechanism is sensitive to steric hindrance.[8][10] Using secondary or tertiary halides would favor a competing elimination reaction.[7]
Caption: Synthesis of the aldehyde precursor via Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Ethoxy-2-methoxybenzaldehyde
This protocol is adapted from established procedures for the ethylation of substituted phenols.[11]
-
Reagents & Equipment:
-
2-hydroxy-4-methoxybenzaldehyde
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Ethyl bromide (EtBr) or Ethyl iodide (EtI)
-
Solvent: Ethanol or Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
-
Step-by-Step Procedure:
-
Dissolution & Deprotonation: Dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask. Add 1.1 to 1.5 equivalents of powdered potassium hydroxide or potassium carbonate to the solution with stirring. The formation of the potassium phenoxide salt may be observed.
-
Addition of Ethylating Agent: To the stirred mixture, add 1.2 to 1.5 equivalents of ethyl bromide slowly.
-
Reaction under Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of the solvent). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Distribute the resulting residue between water and an organic solvent like ethyl acetate or dichloromethane. The organic layer contains the product.
-
Purification: Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted starting material, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude 4-Ethoxy-2-methoxybenzaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Precursor II: Malonic Acid
Malonic acid (propanedioic acid) is the cornerstone of the Knoevenagel condensation for producing cinnamic acids.[12] Its key feature is the "active methylene" group—the CH₂ group flanked by two electron-withdrawing carboxyl groups. This positioning significantly increases the acidity of the methylene protons, allowing them to be easily removed by a mild base to form a stable, nucleophilic enolate ion.[2]
| Property | Value |
| Molecular Formula | C₃H₄O₄ |
| Molecular Weight | 104.06 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 135-137 °C (decomposes) |
| CAS Number | 141-82-2 |
| Role in Synthesis | Provides the C2 and C3 atoms of the propenoic acid chain.[5][12] |
Final Assembly: Synthesis of this compound
With both precursors in hand, the final condensation reaction can be performed. The Doebner modification is highly recommended for this step.
Experimental Protocol: Knoevenagel-Doebner Condensation
-
Reagents & Equipment:
-
4-Ethoxy-2-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (serves as both solvent and base catalyst)
-
Piperidine (co-catalyst, a few drops)
-
Round-bottom flask, reflux condenser, heating mantle
-
Hydrochloric acid (HCl) for acidification
-
-
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-Ethoxy-2-methoxybenzaldehyde in a minimal amount of pyridine. Add 1.1 to 1.5 equivalents of malonic acid and a few drops of piperidine.
-
Heating: Heat the reaction mixture gently on a water bath (around 80-90 °C) for several hours. The evolution of CO₂ gas indicates the progression of the decarboxylation step.[5] Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup & Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the final product to precipitate out of the acidic aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
-
Sources
- 1. bepls.com [bepls.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Theoretical Yield Calculation for the Synthesis of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid
Abstract
This in-depth technical guide provides a comprehensive methodology for calculating the theoretical yield of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid, a substituted cinnamic acid derivative of interest in pharmaceutical and materials science. We will explore the robust Knoevenagel-Doebner condensation reaction as the chosen synthetic pathway, detailing the underlying mechanism and the critical roles of the reagents. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol for the synthesis and calculation but also the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insight.
The Strategic Importance of Theoretical Yield in Pharmaceutical Development
In the landscape of drug development and commercial chemical production, the concept of yield is a cornerstone of process efficiency and economic viability. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming a perfect chemical reaction with no losses.[1][2] This calculation is far from a mere academic exercise; it is a critical benchmark against which the practical efficiency of a synthesis, known as the percent yield , is measured.[3]
For professionals in the pharmaceutical industry, an accurate theoretical yield calculation is indispensable for:
-
Cost Analysis and Control: Many synthetic pathways for pharmaceuticals involve expensive reagents and multi-step processes. The theoretical yield provides a baseline for evaluating the cost-effectiveness of a specific route.[1]
-
Process Optimization: A significant discrepancy between the actual yield and the theoretical yield signals potential issues in the reaction, such as incomplete conversion, undesirable side reactions, or mechanical losses during workup.[4] This prompts further investigation to refine reaction conditions, catalysts, or purification methods.
-
Scalability Assessment: When moving a synthesis from the laboratory bench to a pilot plant or full-scale production, understanding the theoretical maximum output is crucial for planning, resource allocation, and ensuring safety protocols are met.[4]
Ultimately, a rigorous understanding of theoretical yield empowers scientists to design more efficient, sustainable, and economically sound synthetic strategies.[4]
Synthesis Pathway: The Knoevenagel-Doebner Condensation
The synthesis of cinnamic acids and their derivatives is effectively achieved through the Knoevenagel condensation .[5][6] Specifically, for the synthesis of this compound, the Doebner modification is the method of choice. This variation involves the reaction of an aldehyde (4-ethoxy-2-methoxybenzaldehyde) with malonic acid, using pyridine as a basic solvent and a catalytic amount of piperidine.[7][8] A key feature of the Doebner modification is the spontaneous decarboxylation that occurs under the reaction conditions.[7][9]
The overall balanced chemical equation is as follows:
C₁₀H₁₂O₃ (4-ethoxy-2-methoxybenzaldehyde) + C₃H₄O₄ (Malonic Acid) ---(Pyridine/Piperidine, Heat)--> C₁₂H₁₄O₄ (this compound) + CO₂ + H₂O
Causality of Reagent Choice:
-
Malonic Acid: Its methylene protons are highly acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups, allowing for easy deprotonation to form a reactive nucleophile (enolate).[10]
-
Pyridine: Functions as a basic solvent, facilitating the deprotonation of malonic acid and the subsequent elimination and decarboxylation steps.[11]
-
Piperidine: While pyridine can catalyze the reaction, piperidine, a secondary amine, is a more potent catalyst. It reacts with the aldehyde to form a highly reactive iminium ion intermediate, which is more electrophilic than the original aldehyde and accelerates the rate of nucleophilic attack by the malonic acid enolate.[9][10][12]
Reaction Mechanism Workflow
Caption: Knoevenagel-Doebner reaction mechanism.
Experimental Protocol: A Self-Validating Methodology
This protocol provides a robust, step-by-step method for the synthesis. The quantities have been chosen to illustrate the theoretical yield calculation.
Materials:
-
4-ethoxy-2-methoxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-2-methoxybenzaldehyde (5.00 g).
-
Solvent and Reactant Addition: Add anhydrous pyridine (15 mL) to the flask and stir until the aldehyde is fully dissolved. Subsequently, add malonic acid (3.50 g) to the solution.
-
Rationale: Malonic acid is added after the aldehyde is dissolved to ensure a homogeneous reaction mixture from the outset.
-
-
Catalyst Introduction: Add a catalytic amount of piperidine (0.5 mL) to the mixture using a pipette.
-
Rationale: Piperidine is the primary catalyst; only a small amount is needed to generate the reactive iminium intermediate and drive the reaction cycle.[13]
-
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 115°C) using a heating mantle. Maintain reflux for 3 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation steps. The reflux ensures that no solvent or volatile reactants are lost.
-
-
Reaction Quench and Precipitation: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice (50 g) and concentrated hydrochloric acid (15 mL).
-
Rationale: This acidic quench neutralizes the basic pyridine and protonates the carboxylate product, causing the water-insoluble this compound to precipitate out of the aqueous solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the purified this compound. Dry the final product in a vacuum oven.
Core Calculation: Determining the Theoretical Yield
The following steps provide a clear workflow for calculating the theoretical yield based on the quantities specified in the protocol.
Step 4.1: Characterization of Reactants and Product
First, we must determine the molar masses of the key chemical species involved in the reaction.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 4-ethoxy-2-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.19 | Reactant |
| Malonic Acid | C₃H₄O₄ | 104.06 | Reactant |
| This compound | C₁₂H₁₄O₄ | 222.24 | Product |
Step 4.2: Molar Calculation of Reactants
Next, convert the mass of each reactant used in the protocol to moles.[14]
-
Moles of 4-ethoxy-2-methoxybenzaldehyde:
-
Mass = 5.00 g
-
Moles = Mass / Molar Mass = 5.00 g / 180.19 g/mol = 0.02775 moles
-
-
Moles of Malonic Acid:
-
Mass = 3.50 g
-
Moles = Mass / Molar Mass = 3.50 g / 104.06 g/mol = 0.03363 moles
-
Step 4.3: Identification of the Limiting Reactant
The balanced equation shows a 1:1 stoichiometric ratio between the aldehyde and malonic acid. To find the limiting reactant, we compare the calculated moles of each.[15]
-
Moles of aldehyde = 0.02775 mol
-
Moles of malonic acid = 0.03363 mol
Since we have fewer moles of 4-ethoxy-2-methoxybenzaldehyde, it is the limiting reactant . This means the reaction will stop once all the aldehyde has been consumed, and the amount of product formed is dictated entirely by the initial amount of this reactant.
Step 4.4: Stoichiometric Calculation of Product
Using the 1:1 stoichiometric ratio from the balanced equation, the moles of the limiting reactant will be equal to the maximum moles of product that can be formed.
-
Moles of Limiting Reactant (aldehyde) = 0.02775 mol
-
Therefore, maximum moles of product = 0.02775 moles
Step 4.5: Final Mass Calculation (Theoretical Yield)
Finally, convert the maximum moles of product into mass to determine the theoretical yield.[14]
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.02775 mol × 222.24 g/mol
-
Theoretical Yield = 6.17 g
This is the maximum mass of pure this compound that can be obtained from the starting materials.
Theoretical Yield Calculation Workflow
Caption: Workflow for theoretical yield calculation.
Conclusion: From Theory to Practice
The calculation of a 6.17 g theoretical yield for the synthesis of this compound provides a crucial, non-negotiable benchmark for this specific experimental design. It is the quantitative ceiling against which all practical attempts must be measured. In a real-world laboratory setting, the actual, isolated yield will invariably be lower due to factors like incomplete reaction, side-product formation, and physical losses during transfer and purification.[1] By comparing the actual isolated mass to this theoretical value, a researcher can calculate the percent yield, a direct and powerful indicator of the synthesis's efficiency. This guide has provided the foundational principles, a detailed protocol, and a clear computational workflow, equipping drug development professionals with the tools to rigorously assess and optimize this valuable chemical transformation.
References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (2E)-3-(4-methoxyphenyl)-2-propenoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding Theoretical Yield in Chemistry: A Key Concept for Success. Retrieved from [Link]
-
BEPLS. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 18). 8.7: Theoretical Yield and Percent Yield. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield. Retrieved from [Link]
-
Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A pyridine free Knoevenagel condensation of malonic acid and aromatic aldehydes. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Study.com. (2021, May 31). How to Calculate the Theoretical Yield of a Chemical Reaction. Retrieved from [Link]
-
YouTube. (2023, May 11). How to Find Theoretical Yield (2023). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Study.com. (2021, May 31). How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry. Retrieved from [Link]
-
YouTube. (2023, May 11). How to Find Theoretical Yield (2023). Retrieved from [Link]
-
YouTube. (2023, October 17). Theoretical Yield & Percent Yield in Chemistry Explained. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Theoretical Yield in Chemistry: A Key Concept for Success - Oreate AI Blog [oreateai.com]
- 5. bepls.com [bepls.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrj.org [chemrj.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. reddit.com [reddit.com]
- 15. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]
A Technical Guide to the Biological Activity of Substituted Cinnamic Acids: From Synthesis to Therapeutic Potential
Abstract
Cinnamic acid and its derivatives, a class of compounds widespread in the plant kingdom, represent a privileged scaffold in medicinal chemistry.[1][2] Their fundamental structure, consisting of a phenyl ring attached to an acrylic acid moiety, offers a versatile template for synthetic modification, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of substituted cinnamic acids. We will delve into their key therapeutic areas, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities, providing detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental design and the importance of self-validating systems to ensure scientific rigor.
The Cinnamic Acid Scaffold: A Foundation for Diversity
Cinnamic acid, or 3-phenyl-2-propenoic acid, is a core intermediate in the biosynthesis of numerous natural products.[5] Its chemical architecture is deceptively simple yet highly amenable to modification at three primary sites: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[6] These modifications are pivotal in tuning the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictate its interaction with biological targets and overall efficacy.[7][8]
The trans-isomer is the most common and stable form found in nature.[3][4] The journey from this basic scaffold to a potent therapeutic agent begins with targeted chemical synthesis.
Synthetic Pathways to Cinnamic Acid Derivatives
While naturally available, isolating cinnamic acids in large quantities can be impractical.[7][9] Therefore, efficient synthetic routes are essential for generating diverse libraries for biological screening.
-
Perkin Reaction: A classical method involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1] While historically significant, it can be limited by side product formation.[5]
-
Knoevenagel-Doebner Condensation: A more versatile and widely used method. It involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[10][11] This method is often high-yielding and tolerates a wide range of functional groups on the aldehyde.[10]
-
Claisen-Schmidt Condensation: This reaction between an aromatic aldehyde and an acetate ester is particularly useful for producing cinnamic esters, which can then be hydrolyzed to the corresponding acids.[1]
Antimicrobial Activity: Combating Drug Resistance
The rise of drug-resistant microbial strains presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[9][12] Cinnamic acid derivatives have emerged as a promising class of compounds in this arena.[1][9][12]
Mechanism of Action
The primary antimicrobial mechanism of cinnamic acids involves the disruption of the bacterial cell membrane's integrity.[8][13] This leads to the leakage of intracellular components, dissipation of the proton motive force, and inhibition of critical enzymes like ATPase, ultimately causing cell death.[8][13] In fungi, some derivatives are proposed to inhibit benzoate 4-hydroxylase, an enzyme involved in aromatic detoxification.[12]
Structure-Activity Relationship (SAR)
The antimicrobial potency is highly dependent on the substitution pattern.
-
Lipophilicity: Increased lipophilicity generally enhances activity by facilitating passage through the microbial cell membrane.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring can modulate activity. For instance, p-coumaric acid often shows greater activity than caffeic or ferulic acid, suggesting that additional hydroxyls are not always beneficial for antibacterial action.[14]
-
Functional Group Modification: Conversion of the carboxylic acid to an aldehyde (cinnamaldehyde) or alcohol (cinnamyl alcohol) can significantly increase potency against certain strains compared to the parent acid.[14]
Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| Cinnamic Acid | Mycobacterium tuberculosis | 270–675 µM | [12] |
| Cinnamic Acid | Gram-negative/positive bacteria | >5.0 mM | [12] |
| Cinnamaldehyde | E. coli, S. aureus | 3–8 mM | [14] |
| Cinnamic Acid | Candida albicans | 405 µM | [12] |
| Cinnamic Acid | Aspergillus niger | 844 µM |[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit visible microbial growth.
Scientist's Note: This method is a gold standard for quantifying antimicrobial potency. The inclusion of positive, negative, and vehicle controls is non-negotiable for a self-validating assay.
Materials:
-
Test compound (substituted cinnamic acid) dissolved in DMSO.
-
Bacterial or fungal strain of interest.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute this stock solution across the wells of a 96-well plate using the appropriate broth to achieve a range of final concentrations (e.g., 512 µg/mL down to 1 µg/mL). Ensure the final DMSO concentration is ≤1% v/v.
-
Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls:
-
Negative Control: Wells containing only sterile broth.
-
Growth Control: Wells containing broth and the microbial inoculum (no compound).
-
Vehicle Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
Positive Control: Wells containing broth, inoculum, and a known effective antibiotic.
-
-
Reading Results: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria). The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed, which can be confirmed by reading the optical density at 600 nm.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous degenerative diseases.[5] Cinnamic acid derivatives are potent antioxidants, primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups.[4][15]
Mechanism of Action
The antioxidant capacity is largely attributed to the phenolic hydroxyl groups.[15] These groups can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring and the conjugated double bond of the propenoic acid side chain, preventing it from propagating further radical reactions.[15]
Structure-Activity Relationship (SAR)
-
Number of Hydroxyl Groups: Antioxidant activity increases with the number of -OH groups. Caffeic acid (two -OH groups) is a more potent antioxidant than p-coumaric acid (one -OH group).[5][15]
-
Position of Hydroxyl Groups: The ortho and para positions are more effective due to better resonance stabilization of the resulting radical.[15]
-
Methoxy Substitution: Replacing a hydroxyl group with a methoxy group (e.g., in ferulic acid compared to caffeic acid) generally reduces antioxidant activity, as the methoxy group is a less effective hydrogen donor.[5]
-
Carboxylic Acid Group: The vinyl fragment and the carboxylic acid group contribute to stabilizing the radical.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and simple spectrophotometric assay to measure the ability of a compound to act as a free radical scavenger.[16][17]
Scientist's Note: The choice of solvent is critical. Methanol or ethanol is typically used as DPPH is soluble in organic solvents. The reaction kinetics can vary between compounds, so a fixed time point for measurement (e.g., 30 minutes) must be consistently applied.
Materials:
-
Test compound (substituted cinnamic acid).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or ethanol.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Preparation: Prepare a stock solution of the test compound and positive control in methanol. Create serial dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Initiation: Add a small volume of the test compound dilution (e.g., 20 µL) to the wells. The total volume should be consistent (e.g., 200 µL).
-
Controls:
-
Blank: Methanol only.
-
Control: DPPH solution plus methanol (no antioxidant).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH radical is reduced by the antioxidant to the yellow-colored diphenylpicrylhydrazine.
-
Measurement: Measure the absorbance at ~517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity: Targeting Cell Proliferation
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[6][7][18]
Mechanism of Action
The anticancer effects of cinnamic acid derivatives are multifactorial.[19]
-
Apoptosis Induction: Many derivatives, such as cinnamaldehyde, can trigger programmed cell death (apoptosis) in cancer cells.[3]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[18]
-
Enzyme Inhibition: Some derivatives act as Michael acceptors and can inhibit key enzymes involved in cancer progression, such as topoisomerase.[18]
-
Anti-inflammatory Effects: As chronic inflammation is a known driver of cancer, the anti-inflammatory properties of these compounds also contribute to their anticancer profile.[19]
Structure-Activity Relationship (SAR)
-
Hybrid Molecules: Synthesizing hybrid molecules, for example by combining the cinnamic acid scaffold with other known anticancer pharmacophores like quinolinone, can lead to highly potent compounds.[18]
-
Hydroxylation: Natural hydroxycinnamates are known to be potent antitumor agents.[18]
-
Halogenation: The introduction of halogens (e.g., bromine) can enhance cytotoxic activity.[18]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell membrane permeability and interaction with intracellular targets.
Table 2: In Vitro Cytotoxicity of Selected Cinnamic Acid Derivatives
| Compound Type | Cell Line | IC50 (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Cinnamic acid-quinolinone hybrid (5a) | HCT-116 (Colon) | 1.89 | Dibromo-dihydroxy-methyl-quinolinone | [18] |
| Harmicine-cinnamic acid hybrid (36f) | HepG2 (Liver) | 0.74 | O-harmicine hybrid | [3] |
| Phenyl-substituted acid (4ii) | Multiple lines | Active | Phenyl substitution |[19] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Scientist's Note: This assay relies on the activity of mitochondrial dehydrogenases in viable cells. It's crucial to ensure the test compound does not directly react with the MTT reagent, which can be checked with a cell-free control. Seeding density must be optimized so that cells are in the exponential growth phase during the experiment.
Materials:
-
Cancer cell line of interest (e.g., A-549, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or acidified isopropanol).
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a key physiological process, but when dysregulated, it contributes to numerous diseases. Cinnamic acid derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in the arachidonic acid cascade.[8][19]
Mechanism of Action
A primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20] These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[20] By inhibiting COX-1 and/or COX-2 and 5-LOX, these compounds can reduce the inflammatory response.[20][21][22] Some derivatives also work by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins.
Structure-Activity Relationship (SAR)
-
Phenolic Hydroxyls: Phenolic -OH groups are essential for both COX-1 and COX-2 inhibition.[21]
-
Bulky Groups: The presence of bulky, hydrophobic groups (e.g., di-tert-butyl) on the phenyl ring strongly contributes to selective COX-2 inhibition, which is desirable for reducing gastrointestinal side effects.[21]
-
Lipophilicity: Higher lipophilicity is particularly important for effective COX-2 inhibition.[21]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.
Scientist's Note: Running parallel assays for both COX-1 and COX-2 is essential to determine the selectivity of the inhibitor. A high COX-1/COX-2 IC50 ratio indicates COX-2 selectivity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., Tris-HCl).
-
Cofactors (e.g., heme, glutathione).
-
Arachidonic acid (substrate).
-
Test compound and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
PGE₂ EIA Kit (Enzyme Immunoassay).
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing cofactors.
-
Compound Incubation: In separate tubes or wells for each enzyme, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a competitive EIA kit according to the manufacturer's instructions. The intensity of the color developed is inversely proportional to the amount of PGE₂ produced.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Perspectives
Substituted cinnamic acids are a remarkably versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the clear structure-activity relationships that govern their biological effects make them an attractive starting point for drug discovery programs.[7] The research highlighted in this guide demonstrates their potential to yield potent and selective agents against microbial infections, oxidative stress, cancer, and inflammation.
Future research should focus on the synthesis of novel hybrid molecules that can target multiple pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance.[23] Furthermore, a deeper investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is essential to translate these promising in vitro results into clinically viable therapeutic agents. The continued exploration of the cinnamic acid scaffold is a testament to the power of natural products in inspiring the next generation of medicines.
References
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. [Link]
-
Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. (2023). AIP Publishing. [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). MDPI. [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Cinnamic acid derivatives. (2019). The Pharma Innovation Journal. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). National Institutes of Health. [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). MDPI. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed Central. [Link]
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PubMed Central. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (2018). PubMed Central. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). PubMed Central. [Link]
-
New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. (2018). PubMed. [Link]
-
Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Institutes of Health. [Link]
-
Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. (2010). ACS Publications. [Link]
-
Structure-antifungal activity relationship of cinnamic acid derivatives. (2007). PubMed. [Link]
-
Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2022). ResearchGate. [Link]
-
Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). MDPI. [Link]
-
Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2017). ResearchGate. [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate. [Link]
-
Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2019). ResearchGate. [Link]
-
Structure−Antifungal Activity Relationship of Cinnamic Acid Derivatives. (2007). ACS Publications. [Link]
-
Structures and biological activities of dual COX-2/5-LOX inhibitors. (2022). ResearchGate. [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry. [Link]
-
The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2022). MDPI. [Link]
-
Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). National Institutes of Health. [Link]
-
Cinnamic acid derivatives as anticancer agents-a review. (2011). PubMed. [Link]
-
In Vitro Antioxidants Activity: Significance and symbolism. IKS Health. [Link]
-
Inhibition of iNOS and COX-2 protein expression by Cinnamomum cassia. ResearchGate. [Link]
-
Recent Applications for in Vitro Antioxidant Activity Assay. (2016). Taylor & Francis Online. [Link]
-
Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
- 14. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phytojournal.com [phytojournal.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Investigating 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid in Drug Discovery
Introduction: The Rationale for Investigating a Novel Cinnamic Acid Derivative
The cinnamic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The core structure, an α,β-unsaturated carboxylic acid attached to a phenyl ring, offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document focuses on a specific, lesser-explored derivative: 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid .
While direct literature on this exact molecule is sparse, its structural similarity to well-characterized compounds provides a strong rationale for its investigation. For instance, related molecules like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) are noted for their antioxidant and cancer prevention potential.[3] Furthermore, the 3-ethoxy-4-methoxyphenyl moiety is present in the potent, orally active phosphodiesterase 4 (PDE4) inhibitor, apremilast, a drug used to treat inflammatory conditions.[4][5] The presence of the 2-methoxy group on the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to novel biological activities.
These application notes serve as a comprehensive guide for researchers initiating a drug discovery program around this compound. We provide a robust synthesis protocol, outline key in vitro assays to probe its potential anticancer and anti-inflammatory activities, and propose a plausible mechanism of action based on related structures. The protocols are designed to be self-validating, with clear explanations for each step, empowering researchers to explore the therapeutic potential of this promising scaffold.
Part 1: Synthesis and Characterization
Synthesis via Knoevenagel Condensation
The most direct and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[2][8]
Reaction Scheme: 4-Ethoxy-2-methoxybenzaldehyde + Malonic Acid --(Base Catalyst)--> this compound + H₂O + CO₂
Protocol 1: Synthesis of this compound
This protocol is optimized for a laboratory scale and employs a pyridine-free system for improved safety and environmental considerations.[2]
Materials:
-
4-Ethoxy-2-methoxybenzaldehyde
-
Malonic Acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-Ethoxy-2-methoxybenzaldehyde (10 mmol), Malonic Acid (12 mmol, 1.2 eq), and Ethanol (50 mL).
-
Catalyst Addition: While stirring, add Piperidine (1 mmol, 0.1 eq) to the mixture. The addition of a base catalyst is crucial for the deprotonation of malonic acid, forming the nucleophilic enolate required for the reaction.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Acidification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Re-dissolve the residue in 100 mL of deionized water and slowly acidify with 10% HCl until the pH is ~2. This step protonates the carboxylate intermediate, causing the final product to precipitate.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) to remove residual salts and impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C overnight.
Physicochemical Properties (Predicted)
Understanding the physicochemical properties of a lead compound is critical for designing experiments and formulating delivery systems. The following data is estimated based on its chemical structure.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₄O₄ | Defines the elemental composition. |
| Molecular Weight | 222.24 g/mol | Influences diffusion, membrane permeability, and fits within Lipinski's Rule of Five. |
| LogP | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. A value in this range suggests good absorption potential. |
| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 (from ether and carbonyl oxygens) | Influences solubility and molecular interactions. |
| Polar Surface Area | ~66.8 Ų | Correlates with membrane transport and bioavailability. |
Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: Proposed mechanism of NF-κB inhibition by the test compound.
Protocol 3: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)
This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production in these cells is dependent on the NF-κB-mediated expression of inducible nitric oxide synthase (iNOS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with 100 µL of medium containing serial dilutions of the test compound or Dexamethasone. Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Create a standard curve using serial dilutions of the NaNO₂ solution. Calculate the nitrite concentration in the samples from the standard curve.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.
-
Viability Check (Crucial): It is essential to perform a parallel cytotoxicity assay (e.g., MTT or SRB) under the same conditions to ensure that the observed reduction in NO is not simply due to cell death caused by the compound. A true anti-inflammatory effect should occur at non-toxic concentrations.
References
- CZ20021902A3 - Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid.
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl)
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- 3-(4-Hydroxy-3-methoxyphenyl)
- The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC)
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
- Relationship: Cancer (prevention) and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Google AI Search.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. PubMed.
- What are NF-κB inhibitors and how do they work?
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)
- 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid: a novel promising cancer chemopreventive agent. PubMed.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.
- Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid. Royal Society of Chemistry.
- Cinnamic Acid Knoevenagel Condensation Mechanism.
- Molecular Basis of Pharmacotherapy of Cytokine Imbalance as a Component of Intervertebral Disc Degeneration Tre
Sources
- 1. bepls.com [bepls.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basic of Pharmacotherapy of Cytokine Imbalance as a Component of Intervertebral Disc Degeneration Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid
Welcome to the dedicated technical support guide for overcoming crystallization challenges with 3-(4-ethoxy-2-methoxyphenyl)-2-propenoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining high-quality single crystals of this compound. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions about the physicochemical properties of this compound, which are critical for designing a successful crystallization strategy.
Q1: What are the key structural features of this compound that might affect its crystallinity?
A1: The molecule, a cinnamic acid derivative, possesses several features that influence its ability to form a well-ordered crystal lattice.[1][2] The presence of a carboxylic acid group allows for strong hydrogen bonding, which can be both beneficial for forming stable crystal packing but can also lead to the formation of amorphous aggregates if not properly controlled. The ethoxy and methoxy groups on the phenyl ring add to the molecule's polarity and potential for hydrogen bond acceptance. Furthermore, the propenoic acid chain introduces a degree of conformational flexibility, which can sometimes hinder crystallization.
Q2: Is there any available data on the solubility of this compound?
Part 2: Troubleshooting Guide - Common Crystallization Failures
This section provides direct answers and actionable protocols for the most common issues encountered during the crystallization of challenging organic compounds.
Q3: My compound "oils out" of solution instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead, it separates as a liquid phase. This is often due to the compound being too soluble in the chosen solvent or the cooling rate being too rapid.[3]
-
Causality: A high degree of supersaturation is achieved too quickly, preventing the molecules from orienting into an ordered crystal lattice. Solvents like Tetrahydrofuran (THF) are known to sometimes cause this issue.[3]
-
Troubleshooting Protocol:
-
Reduce the Cooling Rate: If you are cooling the solution, slow down the process. Allow the flask to cool to room temperature on the benchtop before transferring it to a refrigerator.
-
Use Less Solvent: While it may seem counterintuitive, using a slightly smaller amount of a less-solubilizing solvent can sometimes prevent oiling out by promoting nucleation at a higher temperature.
-
Change the Solvent System: If the issue persists, switch to a solvent in which the compound is less soluble.[3] Alternatively, use a co-solvent (anti-solvent) system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which it is poorly soluble until turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Q4: I'm only getting a fine powder or amorphous precipitate. How can I encourage the growth of larger, single crystals?
A4: The formation of a powder or amorphous solid indicates that nucleation is happening too rapidly, leading to the formation of many small crystals instead of the growth of a few large ones.[3][4]
-
Causality: An excessively high concentration of the solute can keep the solution in the nucleation zone for too long, resulting in a multitude of microcrystals.[3] Physical disturbances can also trigger rapid nucleation.[3]
-
Troubleshooting Protocol:
-
Decrease the Concentration: Start with a more dilute solution. This will slow down the rate of supersaturation and favor crystal growth over nucleation.
-
Minimize Disturbances: Place your crystallization vessel in a location free from vibrations.[3]
-
Control Evaporation: If using slow evaporation, reduce the surface area of the opening of your vial (e.g., by covering it with parafilm and piercing a few small holes) to slow down the evaporation rate.[3][5]
-
Introduce Nucleation Sites: Scratching the inside of the glass vial with a glass rod can create a few controlled nucleation sites, encouraging the growth of larger crystals.[3]
-
Q5: My crystals are very small, often forming as needles or thin plates. How can I improve their size and quality?
A5: The formation of small, poorly-defined crystals is a common problem that can often be solved by slowing down the crystallization process.
-
Causality: Rapid crystal growth can lead to the incorporation of impurities and solvent molecules into the crystal lattice, resulting in poor quality and small size.
-
Troubleshooting Protocol:
-
Lower the Temperature: Conducting the crystallization at a lower temperature (e.g., in a refrigerator or cold room) can slow down the growth rate and allow for the formation of more ordered, larger crystals.[3]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[4][6] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a volatile "anti-solvent." The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.
-
Gel Crystallization: For extremely challenging compounds, crystallization within a gel matrix can slow down diffusion and convection, promoting the growth of high-quality crystals.[4]
-
Part 3: Advanced Strategies & Experimental Protocols
When standard methods fail, more advanced techniques may be necessary. This section provides detailed protocols for three robust crystallization methods.
Protocol 1: Slow Evaporation
This is the simplest crystallization method but offers good control when optimized.[4][7]
-
Solvent Selection: Identify a solvent in which your compound is moderately soluble. The ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.
-
Dissolution: In a clean vial, dissolve your compound in a minimal amount of the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter into a clean crystallization vessel to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few needle holes to allow for slow solvent evaporation.[3][5] Place the vessel in a vibration-free environment.
-
Monitoring: Check for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the cover.[3][7]
Protocol 2: Vapor Diffusion (Sitting Drop)
This method is highly effective for producing high-quality single crystals and is widely used in protein crystallography, but it is equally applicable to small molecules.[8][9]
-
Preparation: In a well of a sitting drop crystallization plate, place a reservoir solution of an anti-solvent.
-
Sample Preparation: In the central post of the well, place a small drop (1-5 µL) of your compound dissolved in a good solvent.
-
Equilibration: Seal the well. The vapor from the anti-solvent in the reservoir will slowly diffuse into the sample drop.[8][9]
-
Crystallization: As the anti-solvent concentration in the drop increases, the solubility of your compound will decrease, leading to slow and controlled crystallization.[8]
Protocol 3: Anti-Solvent Crystallization
This technique involves the controlled addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent.[10][11]
-
Dissolution: Dissolve your compound in a minimal amount of a "good" solvent.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while gently stirring until you observe persistent turbidity.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should form as the solution cools.
Data Summary Table
| Crystallization Method | Principle | Advantages | Common Solvents/Anti-Solvents |
| Slow Evaporation | Gradual increase in concentration through solvent evaporation.[7] | Simple, requires minimal equipment. | Ethanol, Methanol, Acetone, Ethyl Acetate |
| Vapor Diffusion | Slow introduction of an anti-solvent via vapor phase.[4][8] | Excellent for small sample quantities, produces high-quality crystals.[4][6] | Good Solvents: THF, Dichloromethane; Anti-Solvents: Hexane, Diethyl Ether[4] |
| Anti-Solvent Addition | Rapid generation of supersaturation by adding an anti-solvent.[10] | Fast, effective for compounds with steep solubility curves. | Good Solvents: Acetone, Ethanol; Anti-Solvents: Water, Hexane |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1824-1847.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
-
LCLS. (n.d.). Crystal Growth. Linac Coherent Light Source. Retrieved from [Link]
-
Technobis. (2023, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
- Aakeröy, C. B., et al. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 636-644.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propenoic acid, 3-(4-ethoxy-3-methoxyphenyl)-, ethyl ester, (E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
- Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- Zhang, M., et al. (2020). Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies. Crystal Growth & Design, 20(2), 1083-1092.
-
FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from [Link]
- Salami, H., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3349-3357.
-
ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... Retrieved from [Link]
- Vargiu, A. V., & Nikaido, H. (2012). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 914, pp. 141-154). Humana Press.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
International Union of Crystallography. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]
- Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2098-2107.
- Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Journal of Process Control, 18(9), 856-864.
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
- Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
-
ResearchGate. (2016, May 10). What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation?. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Government Department of Health. (2017, March 10). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
Sources
- 1. Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140) - FooDB [foodb.ca]
- 2. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid, a cinnamic acid derivative with potential therapeutic applications, rigorous purity validation is a non-negotiable prerequisite to any meaningful research. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals.
The narrative that follows is built on the principles of scientific integrity. We will not just list protocols but delve into the rationale behind the selection of each technique, ensuring that the described workflows are self-validating systems. Every claim is substantiated by authoritative references, providing a comprehensive and trustworthy resource.
The Criticality of Purity in Drug Development
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients.[1][2][3][4][5] These impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][3][4][5]
For this compound, a molecule with potential biological activity, the presence of structurally similar impurities could lead to misleading biological data or unforeseen toxicological effects. This underscores the necessity of employing a suite of orthogonal analytical techniques to build a comprehensive purity profile.
An Orthogonal Approach to Purity Validation
A cornerstone of robust analytical validation is the use of orthogonal methods – techniques that measure the same attribute (in this case, purity) through different physicochemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Our validation workflow for this compound integrates High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ikev.org [ikev.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid Derivatives
Introduction
Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, lauded for their vast therapeutic potential.[1][2] These compounds, found widely in the plant kingdom, possess a diverse array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The inherent biological efficacy of the cinnamic acid scaffold is largely attributable to the α,β-unsaturated carboxylic acid moiety, which serves as a versatile template for chemical modification. The nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on the "3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid" core structure. While direct experimental data on this specific parent compound is limited in publicly accessible literature, we will draw logical and evidence-based comparisons from closely related analogues, particularly those with methoxy and other alkoxy substitutions, which are well-documented. This approach allows for a robust exploration of how subtle structural changes can modulate biological activity, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, comparative biological activities, and mechanistic underpinnings, supported by detailed experimental protocols and data.
The Core Scaffold: Rationale for Derivatization
The this compound scaffold presents several key features ripe for medicinal chemistry exploration:
-
The Phenyl Ring: The aromatic ring is a primary site for substitution. The existing electron-donating ethoxy and methoxy groups influence the electronic properties of the molecule and can be modulated. Introducing other functional groups (e.g., halogens, hydroxyls, nitro groups) can alter lipophilicity, electronic character, and steric profile, thereby affecting target binding and cellular uptake.
-
The Propenoic Acid Moiety: The carboxylic acid group is crucial for the molecule's acidic nature and can engage in hydrogen bonding with biological targets. Esterification or conversion to amides can modify solubility, membrane permeability, and metabolic stability, potentially creating prodrugs.
-
The Alkene Bridge: The double bond introduces conformational rigidity and is a key element of the pharmacophore.
The strategic modification of these sites allows for the systematic exploration of the chemical space to optimize for potency, selectivity, and reduced toxicity.
Caption: Core scaffold and key sites for derivatization.
Synthesis of Derivatives: The Knoevenagel Condensation
A primary and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[5][6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine (the Doebner modification).[6][7] This method is advantageous for its versatility and generally good yields.[7]
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol describes a representative synthesis of a 3-(substituted-phenyl)-2-propenoic acid derivative.
Materials:
-
Substituted benzaldehyde (e.g., 4-ethoxy-2-methoxybenzaldehyde) (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substituted benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 90-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Extraction: If the product does not precipitate, extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure cinnamic acid derivative.
Causality in Experimental Choices:
-
Malonic Acid Excess: Using an excess of malonic acid ensures the complete consumption of the aldehyde.
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to facilitate the reaction.[6]
-
Piperidine Catalyst: Piperidine is a stronger base than pyridine and acts as the primary catalyst for the condensation.[6]
-
Acidic Work-up: The acidic work-up is crucial for neutralizing the basic catalysts and protonating the carboxylate to form the final carboxylic acid product, which often aids in its precipitation.
Comparative Analysis of Biological Activities
The therapeutic potential of these derivatives is best understood by comparing their performance in various biological assays.
Anticancer and Antioxidant Activity
Studies on related methoxyphenyl derivatives have shown promising dual antioxidant and anticancer activities.[8][9] The structure-activity relationship often reveals that specific substitutions are key to enhancing these effects.
For instance, in a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the introduction of various heterocyclic moieties significantly influenced their biological profiles.[9]
Key SAR Insights for Anticancer/Antioxidant Activity:
-
Electron-donating Groups: The presence of electron-donating groups like methoxy on the phenyl ring is often associated with enhanced anticancer activity.[8]
-
Heterocyclic Moieties: The addition of bulky and hydrophobic moieties, such as naphthalene, can increase antioxidant activity.[9] For example, a derivative bearing a naphthalene group was found to have antioxidant activity 1.35 times higher than ascorbic acid.[9]
-
Halogen Substitution: The introduction of small, electronegative atoms like fluorine can enhance anticancer activity, possibly by preventing metabolic degradation. A fluorophenyl-substituted triazole derivative was identified as the most active against a glioblastoma cell line.[9]
-
Modification of the Acid Group: Conversion of the carboxylic acid to hydrazones or amides linked to heterocyclic systems can drastically alter activity. An isoindoline-1,3-dione derivative showed antioxidant activity 1.37 times that of ascorbic acid.[9]
Table 1: Comparative Anticancer and Antioxidant Activity of Related Methoxyphenyl Derivatives
| Compound ID | Key Structural Modification | Antioxidant Activity (% DPPH Scavenging) | Anticancer Activity (% U-87 Cell Viability) | Reference |
| Derivative A | N-(1,3-dioxoisoindolin-2-yl)propanamide | 79.62 | Not specified | [9] |
| Derivative B | N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 78.67 | ~60% | [9] |
| Derivative C | Thiophene-containing hydrazone | 73.46 | ~80% | [9] |
| Derivative D | 1-(4-Fluorophenyl)-thiophenyltriazole | Not specified | 19.6 | [9] |
| Ascorbic Acid | (Reference) | 58.2 | N/A | [9] |
Anti-inflammatory Activity
Derivatives of the closely related 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid have been evaluated for their anti-inflammatory effects.[10][11] The primary mechanism is often linked to the inhibition of prostaglandin biosynthesis.[12]
Key SAR Insights for Anti-inflammatory Activity:
-
Esterification: Conversion of the carboxylic acid to various esters can enhance topical anti-inflammatory activity.
-
Ester Moiety: The nature of the alcohol used for esterification is critical. Esters formed with paracetamol, guaiacol, and hydroquinone showed activity similar to the standard drug, indomethacin, and were more potent than the parent carboxylic acid.[10] This suggests that the ester portion can contribute to the overall pharmacophore or improve skin penetration for topical applications.
Table 2: Comparative Topical Anti-inflammatory Activity of Ester Derivatives
| Compound | Ester Moiety | Inhibition of Croton Oil-induced Ear Edema (%) | Reference |
| Parent Acid | - | 45.2 | [10] |
| Methyl Ester | Methyl | 48.5 | [10] |
| Ethyl Ester | Ethyl | 52.1 | [10] |
| Paracetamol Ester | Paracetamol | 75.3 | [10] |
| Guaiacol Ester | Guaiacol | 72.8 | [10] |
| Indomethacin | (Reference) | 78.0 | [10] |
Potential Mechanism of Action: Kinase Inhibition
Many small molecule anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The cinnamic acid scaffold is present in known kinase inhibitors. Therefore, it is plausible that derivatives of this compound could function as kinase inhibitors.
Caption: Proposed mechanism of action via protein kinase inhibition.
To validate this hypothesis, an in vitro kinase inhibition assay is essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust, high-throughput method for measuring kinase activity and its inhibition by quantifying the amount of ADP produced.[13][14]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction occurs, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP back to ATP and simultaneously measure the newly synthesized ATP using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial ADP concentration.[13][14]
Materials:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Specific kinase substrate peptide
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Add 5 µL of each dilution to the wells of the microplate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Kinase Addition: Add 10 µL of the kinase solution (in assay buffer) to each well except the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30 °C for 60 minutes (or an optimized time within the linear range of the reaction).
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System: This protocol is self-validating through the use of critical controls. The "no inhibitor" control establishes the 100% activity level, while the "no enzyme" control defines the background signal. A known potent inhibitor for the target kinase should also be included as a positive control to validate the assay's performance. The robustness of the assay can be further quantified using the Z'-factor calculation, which should be ≥ 0.5 for a reliable high-throughput screen.[13]
Conclusion and Future Perspectives
The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. By drawing comparisons with closely related analogues, we can establish clear structure-activity relationships:
-
For Anticancer/Antioxidant Activity: Modifications that increase hydrophobicity (e.g., naphthalene) or introduce specific electronic features (e.g., fluorine) are beneficial. Converting the carboxylic acid to amides or hydrazones linked to heterocyclic systems is a fruitful strategy.
-
For Anti-inflammatory Activity: Esterification of the carboxylic acid group, particularly with phenolic compounds like paracetamol, can significantly enhance topical potency, likely by improving bioavailability and potentially adding a secondary mechanism of action.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound derivatives. This would involve exploring a wider range of substitutions on the phenyl ring and converting the carboxylic acid to a diverse set of bioisosteres. Mechanistic studies, particularly screening against a panel of protein kinases, will be crucial to identify the specific molecular targets and to guide the rational design of more potent and selective drug candidates.
References
-
Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega. [Link]
-
Teo, K. C., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]
-
Zarghi, A., et al. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]
-
Mphahlele, M. J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health. [Link]
-
Appendino, G., et al. (2008). Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. PubMed. [Link]
-
Appendino, G., et al. (2007). Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Authorea. [Link]
-
Kim, H. J., et al. (2008). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
Panthong, A., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]
-
Khan, K. M., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
-
Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. Semantic Scholar. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate. [Link]
-
Herrera, M. E., et al. (2024). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Sciforum. [Link]
-
Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. [Link]
-
de Oliveira, A. C. A. X., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]
-
Singh, J., & Singh, J. (2018). Knoevenagel Condensation. Cambridge University Press. [Link]
-
Sova, M. (2019). Cinnamic acid derivatives: A new chapter of various pharmacological activities. The Pharma Innovation Journal. [Link]
-
Stanciauskas, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
-
Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
-
Lin, C. N., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed. [Link]
-
Khade, H. P., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Lin, C. N., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. ResearchGate. [Link]
-
Vrettos, E. I., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. bepls.com [bepls.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 14. bmglabtech.com [bmglabtech.com]
A Senior Scientist's Comparative Guide to the Quantification of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid in a Complex Matrix
Introduction: The Analytical Challenge
In the landscape of drug development and metabolic research, the accurate quantification of small molecules in complex biological matrices is paramount. This guide focuses on 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid, a compound of interest whose precise measurement in matrices like human plasma presents a significant analytical challenge. The inherent complexity of plasma—replete with proteins, lipids, salts, and endogenous metabolites—creates a demanding environment where selectivity and sensitivity are key.[1] These matrix components can interfere with analysis, suppress instrument signals, and ultimately compromise the integrity of quantitative data.[2]
This document serves as a practical, in-depth comparison of two workhorse analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind the methodological choices, offering a self-validating framework for robust and reliable quantification. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but defensible and high-quality results.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique for quantitative analysis.[3] Its principle lies in the separation of the analyte from matrix components via a chromatographic column, followed by quantification based on the analyte's ability to absorb ultraviolet light.
Principle of Operation
The analyte, this compound, possesses a chromophore within its structure due to the propenoic acid conjugated with the phenyl ring, making it suitable for UV detection. The amount of UV light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample, as described by the Beer-Lambert law. The key to a successful HPLC-UV method is achieving sufficient chromatographic resolution to separate the analyte peak from any interfering components present in the matrix.[4]
Experimental Protocol: HPLC-UV
This protocol is designed for reliability and is grounded in established practices for bioanalysis.[5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is chosen for its effectiveness in removing high-abundance interferences like proteins and phospholipids while being relatively inexpensive.[6][7] It operates on the principle of partitioning the analyte between two immiscible liquid phases.[7]
-
Procedure:
-
Pipette 200 µL of plasma sample into a 2 mL polypropylene tube.
-
Add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound like 3-(4-methoxyphenyl)-2-propenoic acid at 1 µg/mL).
-
Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. Chromatographic Conditions
-
Rationale: A reversed-phase C18 column is selected due to the moderately nonpolar nature of the analyte. The mobile phase, a mixture of acidified water and acetonitrile, is optimized to achieve good peak shape and retention time.
-
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) Acetonitrile
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm (selected based on the analyte's UV absorbance spectrum)
-
Run Time: 10 minutes
-
Workflow for HPLC-UV Quantification
Sources
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. Bioanalytical samples preparation | DOCX [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic Acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Ethoxy-2-methoxyphenyl)-2-propenoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, offering a comprehensive approach to responsible chemical waste management.
Hazard Identification and Risk Assessment
Inferred Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][4]
Given these potential hazards, it is prudent to handle this compound as a hazardous chemical. All laboratory personnel handling this compound must be trained on its potential risks and the appropriate safety measures.[5]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling and preparing this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling dust or aerosols.[6] |
Spill Management Protocol
Accidents can happen, and a well-defined spill management plan is essential.
For Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.
-
Collection: Carefully sweep the material into a designated, labeled hazardous waste container.[2][7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.[7]
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify the institutional Environmental Health & Safety (EH&S) office or the designated emergency response team.
-
Ventilate: If safe to do so, ensure the area is well-ventilated by leaving the fume hood running.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[8][9] The United States Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste from its generation to its final disposal, often referred to as "cradle-to-grave" management.[10]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11][12]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[13][14]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[15][16]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[6] Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight.[12][15]
Disposal of Unused or Waste Product
-
Solid Waste:
-
Carefully transfer the solid this compound into the designated hazardous waste container.
-
Avoid creating dust. If necessary, moisten the material slightly with a compatible solvent (e.g., ethanol) to minimize dust generation.
-
-
Contaminated Materials:
-
Any items contaminated with the chemical, such as weighing paper, gloves, and pipette tips, must also be placed in the hazardous waste container.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[17][18]
-
The rinsate must be collected and disposed of as hazardous waste.[17][18]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste.[11][18]
-
Arranging for Waste Pickup
-
Waste Manifest: Your institution's EH&S department will provide a hazardous waste manifest. This document tracks the waste from your laboratory to the final disposal facility.[19]
-
Scheduled Pickup: Contact your EH&S department to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[11]
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Adherence to national and institutional regulations is non-negotiable. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[10][20]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the handling of hazardous materials and waste.[8][21]
It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable regulations.[9]
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can minimize risks and ensure that their work is conducted in a safe and responsible manner. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EH&S office for guidance tailored to your location.
References
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. [Link]
-
Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]
-
US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Angene Chemical. Safety Data Sheet - 2-Propenoic acid,3-(2-ethoxyphenyl)-, (2E)-. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide - Research Safety. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. markherb.com [markherb.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. youtube.com [youtube.com]
- 11. vumc.org [vumc.org]
- 12. connmaciel.com [connmaciel.com]
- 13. danielshealth.com [danielshealth.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste | US EPA [epa.gov]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
